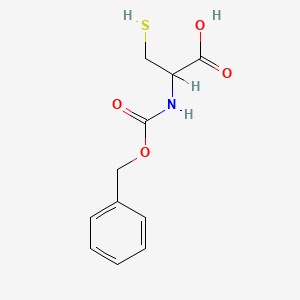

N-Cbz-L-Cysteine

描述

属性

CAS 编号 |

53907-29-2 |

|---|---|

分子式 |

C11H13NO4S |

分子量 |

255.29 g/mol |

IUPAC 名称 |

(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |

InChI 键 |

UNLYAPBBIOKKDC-VIFPVBQESA-N |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CS)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |

序列 |

C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Cbz-L-Cysteine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-L-cysteine is a derivative of the amino acid L-cysteine where the amino group is protected by a carboxybenzyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis, preventing the undesired reaction of the amine group while the carboxyl group is activated for peptide bond formation. The presence of the thiol group in the cysteine side chain introduces both versatility and challenges in synthetic protocols, making a thorough understanding of its chemical properties and structure crucial for its effective application in research and drug development.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by the L-cysteine backbone with a benzyloxycarbonyl group attached to the alpha-amino group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₁H₁₃NO₄S[1] |

| Molecular Weight | 255.29 g/mol [1] |

| CAS Number | 53907-29-2[1] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |

| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O |

| InChI | InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Derivatives

| Property | This compound (Predicted/Inferred) | N-Cbz-S-benzyl-L-cysteine |

| Melting Point | Not available | 86-95 °C[] |

| Boiling Point | Not available | 560.6 °C at 760 mmHg[] |

| Solubility | Soluble in organic solvents like ethanol, DMF. | Soluble in ethanol.[3] |

| pKa (Thiol) | Estimated to be slightly higher than L-cysteine (8.3). | N/A |

| pKa (Carboxylic Acid) | Estimated to be slightly lower than L-cysteine (1.7-2.0). | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of L-cysteine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the protected amino acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-cysteine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane or a similar inert solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Dissolve L-cysteine in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring.

-

Slowly add benzyl chloroformate dropwise to the stirring solution, maintaining the low temperature and basic pH.

-

Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting material by a suitable technique (e.g., TLC).

-

Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the this compound.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Note: Due to the susceptibility of the free thiol group to oxidation, it is often advantageous to use S-protected cysteine derivatives for certain applications or to perform the reaction under an inert atmosphere.

Synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its three functional groups: the carboxylic acid, the protected amino group, and the thiol group.

-

Carboxylic Acid: This group can be activated using standard coupling reagents (e.g., DCC, HBTU) to form peptide bonds.

-

Thiol Group: The sulfhydryl group is nucleophilic and susceptible to oxidation to form a disulfide bond (cystine). This reactivity is both a challenge and an opportunity in peptide and protein chemistry. For many applications, the thiol group is protected with a suitable protecting group (e.g., trityl, acetamidomethyl) to prevent side reactions.

-

Cbz Protecting Group: The benzyloxycarbonyl group is stable to many reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by strong acids (e.g., HBr in acetic acid).

The primary application of this compound is as a building block in peptide synthesis . The Cbz group provides robust protection of the N-terminus during peptide chain elongation.

Experimental Protocol: Use in Peptide Synthesis (Coupling Step)

Materials:

-

This compound

-

Amino acid or peptide with a free amino group (as the ester)

-

Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)

-

Anhydrous solvent (e.g., dichloromethane - DCM, or dimethylformamide - DMF)

-

Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the this compound and the amino component in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling reagent (e.g., DCC) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction for the formation of the dipeptide product and the consumption of the starting materials.

-

Upon completion, filter off the urea byproduct (if DCC is used).

-

Wash the filtrate with dilute acid and base to remove unreacted starting materials and byproducts.

-

Dry the organic layer and remove the solvent to obtain the crude protected dipeptide, which can then be purified by chromatography or crystallization.

Peptide bond formation using this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

Table 3: Expected Spectroscopic Features for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the Cbz group (approx. 7.3 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Alpha-proton of the cysteine backbone.- Beta-protons of the cysteine backbone.- Thiol proton (variable, may exchange with solvent).- Carboxylic acid proton (broad singlet, downfield). |

| ¹³C NMR | - Carbonyl carbons of the carbamate and carboxylic acid.- Aromatic carbons of the Cbz group.- Methylene carbon of the benzyl group.- Alpha- and beta-carbons of the cysteine backbone. |

| FT-IR | - Broad O-H stretch from the carboxylic acid (approx. 3300-2500 cm⁻¹).- N-H stretch from the carbamate (approx. 3300 cm⁻¹).- C=O stretches from the carbamate and carboxylic acid (approx. 1700-1750 cm⁻¹).- C-N and C-O stretches.- S-H stretch (weak, approx. 2550 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak corresponding to the exact mass of the molecule.- Characteristic fragmentation patterns, including loss of the benzyl group or CO₂. |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a vital reagent in the field of peptide chemistry. Its well-defined chemical properties and the reactivity of its functional groups allow for its controlled incorporation into peptide chains. A thorough understanding of its synthesis, reactivity, and spectroscopic characterization is essential for its successful application in the development of new therapeutics and research tools. While the free thiol presents challenges due to its reactivity, appropriate protective group strategies can be employed to harness the unique properties of this important amino acid derivative.

References

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Cysteine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, represents a cornerstone in the field of peptide chemistry.[1][2] Its application to cysteine, an amino acid with a uniquely reactive thiol side chain, necessitates a strategic approach involving orthogonal protection schemes to achieve desired synthetic outcomes. This technical guide provides a comprehensive overview of the role of the Cbz group in cysteine chemistry, focusing on its primary function as an amine protector, its interplay with various thiol protecting groups, and its utility in preventing common side reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a practical resource for researchers engaged in peptide synthesis and drug development.

The Core Function of the Cbz Group in Cysteine

The primary and unequivocal role of the Carboxybenzyl (Cbz) group in the context of cysteine is the protection of its α-amino group.[3] Cysteine's trifunctional nature, possessing a carboxylic acid, an amine, and a thiol group, requires a robust protection strategy to prevent undesirable side reactions during peptide synthesis. The Cbz group, a benzyloxycarbonyl moiety, effectively shields the nucleophilic and basic properties of the amine, allowing for the selective formation of peptide bonds at the carboxyl terminus.[4]

The introduction of the Cbz group converts the primary amine into a carbamate, which is significantly less reactive and not prone to participating in amide bond formation under standard coupling conditions.[5] This protection is paramount to ensure the regioselective elongation of the peptide chain.

The Imperative of Orthogonal Thiol Protection

While the Cbz group safeguards the amine, the thiol side chain of cysteine remains highly susceptible to oxidation, forming disulfide bonds, and to alkylation.[2][6] Therefore, the successful incorporation of cysteine into a peptide sequence mandates the simultaneous protection of the thiol group with a separate, orthogonal protecting group. Orthogonality in this context is critical; it ensures that the protecting group on the thiol can be removed under conditions that do not affect the N-Cbz group, and vice versa.[5] This selective deprotection is fundamental for the synthesis of complex peptides with specific disulfide bond connectivities.[2]

The choice of the S-protecting group is dictated by the overall synthetic strategy, particularly the conditions planned for subsequent deprotection steps. Common thiol protecting groups used in conjunction with N-Cbz protection include:

-

Trityl (Trt): A bulky, acid-labile group. Its steric hindrance can also help minimize side reactions at the C-terminal cysteine.[1]

-

Acetamidomethyl (Acm): Stable to a wide range of conditions but can be removed with reagents like iodine or mercury(II) acetate.

-

tert-Butyl (tBu): A highly acid-stable group, often requiring strong acid cocktails for removal.[6]

-

Benzyl (Bzl): Can be removed by sodium in liquid ammonia or by catalytic hydrogenolysis, though the latter is also the primary method for Cbz deprotection, requiring careful selection of reaction conditions for selective cleavage.

Data Presentation: Deprotection Strategies and Orthogonality

The following table summarizes the deprotection conditions for the N-Cbz group and common S-protecting groups, highlighting their orthogonality.

| Protecting Group | Typical Reagent(s) | Cleavage Conditions | Orthogonal to | Comments |

| N-Cbz | H₂, Pd/C | Catalytic Hydrogenolysis | Fmoc, Boc, Trt, Acm, tBu | Mild, neutral conditions.[5] |

| HBr in Acetic Acid | Strong Acidolysis | Fmoc, Acm | Can cleave acid-labile groups like Boc and Trt. | |

| AlCl₃ in HFIP | Lewis Acidolysis | Fmoc, Benzyl ethers | Offers an alternative to hydrogenolysis.[7] | |

| S-Trityl (Trt) | Trifluoroacetic Acid (TFA) | Mild Acidolysis | Cbz, Fmoc, Acm | Commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). |

| S-Acm | I₂, Hg(OAc)₂ | Oxidation/Heavy Metal | Cbz, Fmoc, Boc, Trt | Useful for selective disulfide bond formation. |

| S-tBu | TFMSA, Hg(OAc)₂ | Strong Acid/Heavy Metal | Cbz, Fmoc | Requires harsh deprotection conditions.[6] |

Experimental Protocols

Synthesis of N-Cbz-S-trityl-L-cysteine

This protocol describes a representative procedure for the dual protection of cysteine.

Materials:

-

S-trityl-L-cysteine

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve S-trityl-L-cysteine in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C and vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Cbz-S-trityl-L-cysteine.

Orthogonal Deprotection: Removal of the N-Cbz Group in the Presence of an S-Trityl Group

This protocol illustrates the selective deprotection of the N-Cbz group.

Materials:

-

N-Cbz-S-trityl-cysteine containing peptide

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the N-Cbz-S-trityl-cysteine containing peptide in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium relative to the substrate).

-

Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the N-deprotected, S-trityl-protected cysteine-containing peptide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual workflows in the application of the Cbz protecting group in cysteine chemistry.

Caption: Workflow for the N-Cbz protection of L-cysteine.

Caption: Orthogonal deprotection of N-Cbz and S-Trt groups.

Role in Preventing Racemization

Cysteine is particularly prone to racemization at its α-carbon during peptide bond activation and coupling.[2][8] The formation of an oxazolone intermediate is a common pathway for this loss of stereochemical integrity. The nature of the N-terminal protecting group plays a significant role in the rate of racemization. While carbamate protecting groups like Cbz and Fmoc are generally effective at suppressing racemization compared to other activating strategies, the specific conditions of the coupling reaction (reagents, base, temperature) are critical.[4][9] The urethane-type structure of the Cbz-protected amine helps to reduce the propensity for oxazolone formation, thereby preserving the stereochemical purity of the cysteine residue during peptide synthesis.

Conclusion

The Carboxybenzyl (Cbz) group remains a highly relevant and valuable tool in the synthesis of cysteine-containing peptides. Its primary role is the robust protection of the α-amino group, enabling controlled and regioselective peptide chain elongation. The success of its application is intrinsically linked to the principles of orthogonal protection, requiring the concomitant use of a suitable, selectively cleavable S-protecting group for the thiol side chain. A thorough understanding of the respective deprotection conditions is paramount for the rational design of complex synthetic routes. The ability of the Cbz group to mitigate racemization further underscores its importance in maintaining the stereochemical integrity of cysteine-containing target molecules. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective utilization of Cbz-protected cysteine in their synthetic endeavors.

References

- 1. peptide.com [peptide.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of N-Cbz-L-Cysteine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of cysteine residues into peptide sequences is paramount for the synthesis of complex peptides, including those with critical disulfide bridges that dictate their three-dimensional structure and biological activity. The use of N-α-Carbobenzoxy-L-cysteine (N-Cbz-L-cysteine) is a foundational technique in peptide chemistry. The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, serves as a crucial protecting group for the α-amino functionality of cysteine. This guide elucidates the mechanism of action of this compound in peptide synthesis, with a focus on its role in chain elongation, the prevention of common side reactions, and detailed protocols for its use. A significant emphasis is placed on the critical challenge of racemization during the coupling of cysteine residues and strategies to mitigate this adverse reaction.

The Core Mechanism of this compound in Peptide Elongation

In peptide synthesis, the primary role of the Cbz group in this compound is to temporarily block the reactivity of the N-terminal α-amino group. This protection is essential to prevent self-polymerization and to ensure that the amino acid is added to the growing peptide chain in a controlled, stepwise manner. The general workflow for incorporating an this compound residue, particularly in the context of Solid-Phase Peptide Synthesis (SPPS), follows a well-defined cycle of deprotection, coupling, and washing.

A critical aspect of cysteine chemistry in peptide synthesis is the simultaneous protection of its highly reactive thiol side chain (-SH). This is necessary to prevent undesired side reactions, most notably the formation of disulfide bonds between cysteine residues at inappropriate stages of the synthesis. Therefore, when utilizing this compound, the thiol group is typically protected with an orthogonal protecting group that can be removed under conditions that do not affect the N-terminal Cbz group or other side-chain protecting groups on the peptide.

Critical Challenge: Racemization of Cysteine Residues

A major challenge associated with the incorporation of cysteine in peptide synthesis is the high propensity for racemization at the α-carbon. The electron-withdrawing nature of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction by base, which is often present in the coupling step. This can lead to the formation of the D-epimer, resulting in a diastereomeric mixture that is often difficult to separate and can have significant implications for the biological activity of the final peptide.

The rate of racemization is highly dependent on the coupling method and the base used. For instance, studies have shown that the use of strong bases like N,N-diisopropylethylamine (DIEA) can lead to significant racemization. One study on the synthesis of protoxin II found that using N-methylmorpholine (NMM) as a base resulted in approximately 50% racemization of the cysteine residue, a side reaction that was effectively suppressed by switching to the more sterically hindered and weaker base, 2,4,6-collidine.[1] Furthermore, it has been observed that N-Cbz protected dipeptides can have a significantly higher rate of racemization compared to single N-Cbz protected amino acids, with one report indicating an 84-fold increase.[2]

Data Presentation: Impact of Coupling Conditions on Cysteine Racemization

The following table summarizes qualitative and quantitative data on the effect of different coupling reagents and bases on the extent of cysteine racemization during peptide synthesis. While not all data is specific to this compound, the general principles are applicable.

| Coupling Reagent/Conditions | Base | Racemization Level | Reference |

| HBTU, HATU, BOP | DIEA or NMM | 5-33% | [3] |

| Not specified | N-methylmorpholine (NMM) | ~50% | [1] |

| Not specified | 2,4,6-collidine | Racemization suppressed | [1] |

| Pentafluorophenyl ester of N-Cbz-glycyl-L-methionine | Triethylamine | 84-fold higher than N-Cbz-L-methionine | [2] |

| DCCI/HOBt | DIEA | Lower than with strong activating agents | [3] |

Experimental Protocols

Protocol for Coupling of this compound in SPPS

This protocol outlines a general procedure for the manual coupling of this compound (with an appropriate side-chain protecting group, e.g., Trityl) to a resin-bound peptide amine.

Materials:

-

N-Cbz-L-Cys(Trt)-OH

-

Solid-phase resin with N-terminal deprotected peptide

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Additive (e.g., HOBt or OxymaPure)

-

Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform N-terminal Fmoc deprotection if applicable using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Amino Acid Activation: In a separate vessel, dissolve N-Cbz-L-Cys(Trt)-OH (3 eq.), the coupling agent (e.g., HBTU, 2.9 eq.), and the additive (e.g., HOBt, 3 eq.) in DMF. Add the base (e.g., DIEA, 6 eq.) to the solution and allow it to pre-activate for 2-5 minutes. To minimize racemization, it is recommended to use a weaker base like 2,4,6-collidine and to avoid or shorten the pre-activation time.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol for Deprotection of the N-Cbz Group

The Cbz group is typically removed by catalytic hydrogenolysis or under acidic conditions.

Method 1: Catalytic Hydrogenolysis

Materials:

-

N-Cbz protected peptide-resin

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) balloon or hydrogenator

Procedure:

-

Suspend the N-Cbz protected peptide-resin in a suitable solvent such as MeOH or THF.

-

Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide-resin).

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the resin with the solvent and proceed to the next step of the synthesis or cleavage from the resin.

Method 2: Acidic Deprotection

Materials:

-

N-Cbz protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

-

Prepare a cleavage cocktail. For a standard cleavage that also removes many common side-chain protecting groups, a mixture of TFA/TIS/Water (95:2.5:2.5, v/v/v) can be used. Note that the Cbz group is relatively stable to TFA, and stronger acidic conditions or prolonged reaction times might be necessary for its complete removal in the absence of hydrogenolysis. The stability of the Cbz group to TFA is a key aspect of its orthogonality in Fmoc-based SPPS.

Mandatory Visualizations

Signaling Pathway: Mechanism of Racemization during Cysteine Coupling

Caption: Mechanism of cysteine racemization during peptide coupling.

Experimental Workflow: Solid-Phase Peptide Synthesis using this compound

Caption: Workflow for SPPS with this compound.

Conclusion

The use of this compound is a well-established and valuable tool in the arsenal of peptide chemists. Its primary mechanism of action lies in the robust protection of the N-terminal amino group, allowing for controlled peptide chain elongation. However, the successful incorporation of cysteine residues, including this compound, is critically dependent on the careful selection of coupling reagents and conditions to mitigate the pervasive issue of racemization. By understanding the underlying mechanisms of both peptide bond formation and the competing racemization pathway, and by employing optimized experimental protocols, researchers can effectively utilize this compound to synthesize complex and biologically active peptides with high stereochemical fidelity. The continued development of milder and more efficient coupling and deprotection methods will further enhance the utility of this important building block in peptide science.

References

An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-L-cysteine (N-Cbz-L-Cysteine), a critical parameter for its application in peptide synthesis, drug development, and other areas of chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines available qualitative and semi-quantitative information for this compound with comparative data for other structurally related N-Cbz-protected amino acids. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to ascertain precise solubility values in their specific solvent systems.

Factors Influencing the Solubility of N-Cbz-Protected Amino Acids

The solubility of N-Cbz-protected amino acids, including this compound, is governed by a combination of factors inherent to the molecule and the solvent system. A thorough understanding of these factors is crucial for selecting appropriate solvents and optimizing reaction conditions.

-

The Amino Acid Side Chain: The nature of the amino acid side chain plays a significant role in determining solubility. The thiol group in the cysteine side chain can participate in hydrogen bonding, influencing its interaction with protic solvents.

-

The N-Terminal Protecting Group: The N-Cbz (Carbobenzoxy) group is relatively nonpolar and can increase the solubility of the amino acid in organic solvents compared to its unprotected form.

-

The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility. Common solvents used in peptide synthesis and other applications involving N-Cbz-amino acids include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and various alcohols.

-

Temperature: In general, the solubility of solid solutes in liquid solvents increases with temperature. Gentle heating can be employed to dissolve N-Cbz-amino acids, but care must be taken to avoid degradation.

-

Presence of Additives: The addition of salts or other reagents can either increase or decrease the solubility of N-Cbz-amino acids by altering the properties of the solvent system.

Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | Typically soluble (e.g., 10 mM)[1] | Not Specified | This suggests a solubility of at least 2.55 g/L. |

| N-Cbz-S-benzyl-L-cysteine | Ethanol | Soluble | Not Specified | A derivative of this compound with a benzyl protection on the thiol group. |

| N-Cbz-L-Phenylalanine | Water | Insoluble[2] | Room Temperature | The nonpolar side chain of phenylalanine contributes to its low solubility in water. |

| Unprotected L-Cysteine | Ethanol | Soluble[3] | 25 | For comparison, the unprotected amino acid is soluble in ethanol. The addition of the Cbz group generally alters solubility in organic solvents. |

| Unprotected L-Cysteine | Acetonitrile | Low solubility[4] | 25 | Unprotected L-cysteine exhibits low solubility in acetonitrile. |

| Unprotected L-Cysteine | Various Organic Solvents | The order of decreasing solubility is: methanol > ethanol > n-propanol > isopropanol > 1,4-dioxane > n-butanol > sec-butanol ≈ ethyl acetate > isobutanol > acetonitrile[4][5] | 25 | This provides a general trend for the solubility of the parent amino acid in a range of solvents. |

Note: The solubility of N-Cbz-amino acids can sometimes be complicated by the formation of eutectics with their sodium salts, which may have higher melting points and be more difficult to dissolve in organic solvents.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for determining the solubility of this compound in a given organic solvent. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., DMF, DCM, Ethanol, Methanol, Ethyl Acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Gentle agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the controlled temperature for a few hours to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried this compound.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100

Workflow for Gravimetric Solubility Determination

Caption: A flowchart illustrating the key steps of the gravimetric method for determining the solubility of a solid compound in a liquid solvent.

Logical Framework for Solubility Prediction

While experimental determination provides the most accurate solubility data, a logical framework can be used to predict the relative solubility of this compound in different organic solvents. This framework is based on the principle of "like dissolves like."

Caption: A diagram illustrating the interplay between the structural features of this compound and solvent properties to predict relative solubility.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and general chemical principles. It is recommended to perform experimental verification of solubility for any specific application.

References

- 1. This compound (Cbz-cysteine) | β-lactamase | 53907-29-2 | Invivochem [invivochem.com]

- 2. Page loading... [guidechem.com]

- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

N-Cbz-L-Cysteine molecular weight and formula

This document provides core technical specifications for N-Carbobenzyloxy-L-cysteine (N-Cbz-L-Cysteine), a derivative of the amino acid L-cysteine commonly used in peptide synthesis and as a β-lactamase II inhibitor.

Chemical Properties and Identifiers

This compound is characterized by the following molecular formula and weight. These properties are fundamental constants derived from the compound's atomic composition.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄S | [1][2] |

| Molecular Weight | 255.29 g/mol | [1][2] |

| CAS Number | 53907-29-2 | [1][2] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid | [2] |

Methodology and Visualization

The determination of a compound's molecular formula and weight is based on its verified chemical structure through techniques such as mass spectrometry and elemental analysis, with the molecular weight being a calculated value based on standard atomic weights. As these are fundamental chemical properties, a detailed experimental protocol or a process workflow diagram is not applicable for their presentation.

Similarly, a signaling pathway diagram is not relevant to the intrinsic properties of a single chemical compound. A more appropriate visualization would be a 2D or 3D chemical structure diagram, which falls outside the specified requirement for a Graphviz-based pathway or workflow.

References

N-Cbz-L-Cysteine: A Comprehensive Technical Guide for Organic Synthesis

Introduction

N-Carbobenzyloxy-L-cysteine (N-Cbz-L-Cysteine) is a pivotal chiral building block in modern organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry. As a derivative of the naturally occurring amino acid L-cysteine, it offers a unique combination of functionalities: a protected amine, a reactive carboxylic acid, and a highly nucleophilic thiol group. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, serves as a robust and versatile protecting group for the α-amine, preventing its unwanted participation in reactions while enabling controlled chemical transformations at other sites of the molecule.[1] This strategic protection is fundamental to its extensive use in the stepwise construction of complex peptides and other chiral molecules.[1][2]

This guide provides an in-depth exploration of this compound as a synthetic intermediate. It covers its synthesis, key reactions, and applications, with a focus on providing detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid. Its structure combines the chirality of L-cysteine with the stability conferred by the Cbz protecting group. The key properties of this compound and a common derivative are summarized below.

| Property | This compound | N-Cbz-S-benzyl-L-cysteine |

| Molecular Formula | C₁₁H₁₃NO₄S[3] | C₁₈H₁₉NO₄S |

| Molecular Weight | 255.29 g/mol [3] | 345.41 g/mol |

| Appearance | White to Almost white powder/crystal | White to Almost white powder/crystal |

| Melting Point | 96.0 to 100.0 °C | 96.0 to 100.0 °C |

| Specific Rotation [α]²⁰/D | - | -44.0 to -48.0° (c=4, EtOH) |

| Purity (HPLC) | >98.0% | >98.0% |

| CAS Number | 53907-29-2[3] | 3257-18-9 |

Core Synthetic Protocols and Methodologies

The utility of this compound is defined by the synthetic routes to produce it and its subsequent reactions. The following sections detail key experimental procedures.

Synthesis of N-Cbz Protected Amino Acids

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[4]

Experimental Protocol: N-Benzyloxycarbonylation of an Amine [4]

-

Dissolution: Dissolve the starting amino acid (1.0 eq) in a 2:1 mixture of THF/H₂O (e.g., 15 mL for 2.64 mmol).

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

-

Protection: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.

-

Reaction: Stir the solution at 0 °C for 20 hours.

-

Work-up: Dilute the reaction mixture with H₂O and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Isolation: Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected amino acid.

A reported yield for a similar procedure is 90%.[4]

A key workflow for the synthesis of this compound is the protection of the amine group of L-cysteine.

This compound in Peptide Synthesis

This compound is a cornerstone in solution-phase peptide synthesis.[2] With its amine protected, the carboxylic acid can be activated and coupled to the free amine of another amino acid ester without uncontrolled polymerization.

Experimental Protocol: Synthesis of Benzyloxycarbonyl-L-alanyl-L-cysteine Methyl Ester [5]

-

Initial Mixture: In a round-bottom flask under a nitrogen atmosphere, dissolve Cbz-L-alanine (1 eq) in dry dichloromethane.

-

Coupling Agent: Cool the solution to 0°C and add a solution of the coupling agent (e.g., 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one, 1 eq) in dry dichloromethane over 20 minutes.

-

Activation: Stir the mixture for 1 hour at 0°C and an additional hour at room temperature.

-

Amine Addition: Cool the mixture back to 0°C and add L-cysteine methyl ester hydrochloride (1 eq) quickly, followed by a solution of N-methylmorpholine (1 eq) in dry dichloromethane.

-

Reaction: Stir for 1 hour at 0°C and then at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent by rotary evaporation. Shake the residue with ethyl acetate and water. Separate the organic layer and extract with 10% citric acid and 1N sodium hydrogen carbonate.

-

Isolation: Dry the organic phase over sodium sulfate, remove the solvent, and recrystallize the crude product from ethyl acetate to yield the dipeptide.

A reported yield for this procedure is 81%.[5]

The logical flow of dipeptide synthesis involves sequential activation and coupling steps.

Deprotection of the N-Cbz Group

A key advantage of the Cbz group is its facile removal under conditions that typically do not affect other common protecting groups, ensuring orthogonality in complex syntheses. The most prevalent method is catalytic hydrogenolysis.[4][6]

Deprotection Methods:

-

Hydrogenolysis: This is the most common and mildest method, involving H₂ gas and a palladium catalyst (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[4]

-

Acidic Conditions: Strong acids like HBr in acetic acid can also cleave the Cbz group.[6]

-

Lewis Acids: Reagents such as AlCl₃ in hexafluoroisopropanol (HFIP) have been shown to effectively deprotect N-Cbz groups with good functional group tolerance.[7]

Experimental Protocol: Cbz Deprotection via Hydrogenolysis [4]

-

Setup: To a solution of the N-Cbz protected peptide (1.0 eq) in methanol (e.g., 2 mL for 15 µmol), add 5% Palladium on carbon (Pd-C).

-

Hydrogenation: Stir the mixture under an atmosphere of H₂ (e.g., atmospheric pressure via a balloon). The reaction can be performed at room temperature or heated (e.g., 60 °C) to increase the rate.

-

Monitoring: Monitor the reaction for 40 hours or until completion (by TLC or LC-MS).

-

Filtration: Filter the mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate in vacuo to obtain the deprotected amine, which is often used in the next step without further purification.

The mechanism of hydrogenolysis involves oxidative addition of the benzylic C-O bond to the palladium surface.

Reactions of the Cysteine Thiol Group

The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, making its protection essential during many synthetic steps, especially in peptide synthesis.[2][8]

Common Thiol Protecting Groups:

-

Benzyl (Bzl): A stable group, often used in conjunction with N-Cbz protection.

-

Trityl (Trt): A bulky group that is labile to acid, allowing for selective deprotection.[2]

-

Acetamidomethyl (Acm): Stable to both Fmoc and Boc synthesis conditions, offering orthogonal deprotection options.[2]

The protection of the thiol group is a critical step before incorporating this compound into a larger synthetic sequence.

Applications in Drug Development and Chiral Synthesis

The stereochemical integrity offered by this compound makes it an invaluable chiral building block for the synthesis of single-enantiomer pharmaceuticals.[9] The defined stereocenter is carried through synthetic sequences to construct complex target molecules where biological activity is dependent on a specific 3D arrangement.

Key Application Areas:

-

Peptide-Based Therapeutics: Cysteine-containing peptides are crucial for forming disulfide bridges that define the tertiary structure and stability of many therapeutic peptides and proteins.[10][11] this compound is a fundamental reagent in the synthesis of these molecules.

-

Covalent Inhibitors: The cysteine residue is a common target for covalent drugs due to the high nucleophilicity of its thiol group.[12] Synthesizing complex molecules that mimic or interact with cysteine residues often involves this compound as a starting material.

-

Native Chemical Ligation (NCL): NCL is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments.[1][8] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[8][10] Synthesizing these N-terminal cysteine fragments frequently utilizes protected cysteine derivatives.

Quantitative Data Summary

The following tables summarize quantitative data from representative experimental procedures involving this compound and its derivatives.

Table 1: Large-Scale Synthesis of N-Cbz-(S-Phenyl)-L-Cysteine [13]

| Parameter | Value |

| Starting Material | N-Cbz-L-Serine |

| Key Reagents | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Thiophenol |

| Solvent | Acetonitrile (CH₃CN) |

| Yield | 79.4% (average) |

| Purity (HPLC) | 94-96% |

| Enantiomeric Excess | >99% |

Table 2: Peptide Coupling to form Cbz-L-alanyl-L-cysteine methyl ester [5]

| Parameter | Value |

| Starting Materials | Cbz-L-alanine, L-cysteine methyl ester hydrochloride |

| Coupling Agent | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Yield (Crude) | 95% |

| Yield (Recrystallized) | 81% |

| Melting Point | 115–117°C |

| Specific Rotation [α]²⁰/D | -26.4° (c=1.29, CH₃OH) |

This compound stands as a versatile and indispensable tool in the arsenal of the synthetic organic chemist. Its utility is derived from the robust nature of the Cbz protecting group, the inherent chirality of the L-cysteine backbone, and the unique reactivity of its three functional groups. The ability to selectively protect the amine and thiol functionalities allows for precise and controlled bond formation, making it a cornerstone for the synthesis of complex peptides, chiral pharmaceuticals, and novel materials. The well-established protocols for its preparation, coupling, and deprotection, as detailed in this guide, ensure its continued and widespread application in both academic research and industrial drug development.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. Benzyloxycarbonylcysteine | C11H13NO4S | CID 97524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One moment, please... [total-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Chiral Building Blocks Selection - Enamine [enamine.net]

- 10. bachem.com [bachem.com]

- 11. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids

A cornerstone in the art of peptide synthesis, the benzyloxycarbonyl (or carbobenzyloxy, Cbz) protecting group has played a pivotal role in the advancement of peptide chemistry and drug development for nearly a century. This technical guide provides a comprehensive overview of the discovery, history, and application of N-Cbz protected amino acids, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, deprotection, and strategic use in complex molecular construction.

A Historical Breakthrough in Peptide Chemistry

The early 20th century saw significant strides in understanding the fundamental nature of proteins as polymers of amino acids. However, the controlled, stepwise synthesis of peptides with a defined sequence remained a formidable challenge. The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to a mixture of undesired products.

A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a temporary protecting shield for the α-amino group of amino acids. This innovation, born out of the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the first truly effective and widely applicable method for reversible amine protection in peptide synthesis. The Cbz group's stability under the conditions of peptide bond formation, coupled with its facile removal under mild, specific conditions, unlocked the door to the rational and sequential assembly of amino acids into peptides of defined structure. This seminal discovery laid the groundwork for the field of solid-phase peptide synthesis, developed decades later by Bruce Merrifield, and continues to be a vital tool in the synthetic chemist's arsenal.

The Chemistry of Cbz Protection and Deprotection

The utility of the Cbz group lies in its unique chemical properties. It is introduced by reacting the amino acid with benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction. This reaction converts the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions.

The true elegance of the Cbz group is revealed in its selective removal. The original and most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide. This process is remarkably mild and orthogonal to many other protecting groups used in organic synthesis.

Over the years, a range of alternative deprotection methods have been developed to accommodate substrates that are sensitive to catalytic hydrogenation. These include acidolysis with reagents like hydrogen bromide in acetic acid (HBr/AcOH) and, more recently, milder Lewis acid-promoted methods such as the use of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).

Synthesis of N-Cbz Protected Amino Acids: The Schotten-Baumann Reaction

The standard procedure for the N-protection of amino acids with the Cbz group utilizes the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate in a biphasic system with an aqueous base.

Detailed Experimental Protocol

Materials:

-

Amino acid (1.0 eq)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)

-

Water (H₂O)

-

Organic solvent (e.g., Diethyl ether, Dichloromethane, or Toluene)

-

Hydrochloric acid (HCl) (for acidification)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

Procedure:

-

The amino acid is dissolved in an aqueous solution of sodium carbonate or sodium bicarbonate at 0 °C with vigorous stirring.

-

Benzyl chloroformate, either neat or dissolved in an organic solvent, is added dropwise to the cold, stirring solution. The pH of the reaction mixture should be maintained between 8 and 10 to ensure the amino group is deprotonated and to minimize hydrolysis of the benzyl chloroformate.[1]

-

The reaction is allowed to proceed at 0 °C for a few hours and then warmed to room temperature and stirred for several more hours or overnight.

-

The reaction mixture is then washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

The aqueous layer is cooled in an ice bath and carefully acidified to a pH of approximately 2 with dilute hydrochloric acid. This protonates the carboxylate group of the N-Cbz protected amino acid, causing it to precipitate out of the solution.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Quantitative Data on N-Cbz Protection

The Schotten-Baumann method is highly effective for a wide range of amino acids, generally providing high yields. The table below summarizes typical yields for the N-Cbz protection of several common amino acids.

| Amino Acid | Side Chain Characteristics | Typical Yield (%) |

| Glycine | Achiral, non-polar | 85-95 |

| L-Alanine | Aliphatic, non-polar | 80-90 |

| L-Phenylalanine | Aromatic, non-polar | 90-98 |

| L-Serine | Polar, hydroxyl-containing | 75-85 |

| L-Lysine | Basic, amino-containing | 70-80 (requires protection of the side-chain amine as well) |

Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.

Deprotection of N-Cbz Amino Acids: A Comparative Overview

The choice of deprotection method is critical and depends on the presence of other functional groups within the molecule. The following sections detail the most common deprotection strategies and provide a comparative analysis.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection due to its mild and clean reaction conditions.

Materials:

-

N-Cbz protected amino acid (1.0 eq)

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

-

Hydrogen source (e.g., Hydrogen gas balloon, Parr hydrogenator)

-

Celite or another filtration aid

Procedure:

-

The N-Cbz protected amino acid is dissolved in a suitable solvent in a reaction vessel equipped with a magnetic stirrer.

-

The Pd/C catalyst is carefully added to the solution.

-

The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere.

-

The reaction mixture is stirred vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford the deprotected amino acid.

Acidolysis with HBr in Acetic Acid

This method is employed when the molecule contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes.

Materials:

-

N-Cbz protected amino acid (1.0 eq)

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether (for precipitation)

Procedure:

-

The N-Cbz protected amino acid is dissolved in a solution of 33% HBr in acetic acid at room temperature.

-

The reaction is typically complete within 1-2 hours.

-

The deprotected amino acid hydrobromide salt is precipitated by the addition of cold diethyl ether.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Mild Deprotection with AlCl₃ in HFIP

A more recent development, this method offers a milder alternative to strong acids and is compatible with a wider range of sensitive functional groups.[2][3]

Materials:

-

N-Cbz protected amino acid (1.0 eq)

-

Aluminum chloride (AlCl₃) (1.5-3.0 eq)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

The N-Cbz protected amino acid is dissolved in HFIP at room temperature.

-

Aluminum chloride is added portion-wise to the solution.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is diluted with dichloromethane and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected amino acid.

Comparative Analysis of Deprotection Methods

The following table provides a comparative summary of the different deprotection methods for a model substrate, N-Cbz-L-Phenylalanine.

| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2-24 hours | >95 | Very mild, clean byproducts | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups) |

| Acidolysis | 33% HBr/AcOH | 1-2 hours | 85-95 | Fast, compatible with hydrogenation-sensitive groups | Harsh acidic conditions, can cause side reactions with acid-labile groups |

| Lewis Acid-mediated | AlCl₃, HFIP | 2-16 hours | 90-98 | Mild, high functional group tolerance | Requires stoichiometric Lewis acid, HFIP is a specialty solvent |

Visualizing the Chemical Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

References

Spectroscopic Profile of N-Cbz-L-Cysteine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-L-Cysteine (CAS 53907-29-2), a crucial building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 | m | - | C₆H₅ (aromatic) |

| 5.10 | s | - | CH₂ (benzylic) |

| 4.55 | m | - | α-CH |

| 3.00 | m | - | β-CH₂ |

| 1.70 | t | 8.5 | SH |

Note: Spectra acquired in CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O (carboxyl) |

| 156.0 | C=O (carbamate) |

| 136.0 | C (aromatic, quaternary) |

| 128.5 | CH (aromatic) |

| 128.0 | CH (aromatic) |

| 67.5 | CH₂ (benzylic) |

| 56.5 | α-CH |

| 28.0 | β-CH₂ |

Note: Spectra acquired in CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 3300 | N-H stretch (carbamate) |

| 3030 | C-H stretch (aromatic) |

| 2940 | C-H stretch (aliphatic) |

| 2570 | S-H stretch |

| 1710 | C=O stretch (carboxylic acid) |

| 1690 | C=O stretch (carbamate) |

| 1520 | N-H bend |

| 1250 | C-O stretch |

Note: Spectrum acquired using KBr pellet.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 256 | 15 | [M+H]⁺ |

| 162 | 20 | [M - C₆H₅CH₂O]⁺ |

| 108 | 100 | [C₆H₅CH₂O]⁺ |

| 91 | 80 | [C₇H₇]⁺ |

Note: Data obtained via Electrospray Ionization (ESI).

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) at a concentration of approximately 10-20 mg/mL is prepared. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans are accumulated, and for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of this compound is prepared in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) to promote ionization. The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass spectrum is acquired in positive or negative ion mode, depending on the desired information. The instrument is calibrated using a known standard to ensure mass accuracy.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

N-Cbz-L-Cysteine (CAS: 53907-29-2): A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling of N-Cbz-L-Cysteine (N-Benzyloxycarbonyl-L-cysteine), a key reagent in peptide synthesis and various research applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document synthesizes available data on the compound and its parent molecule, L-cysteine, to offer robust safety recommendations.

Chemical Identification and Properties

This compound is a derivative of the amino acid L-cysteine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in synthetic organic chemistry, particularly in peptide synthesis, to prevent unwanted side reactions.

| Identifier | Value |

| Chemical Name | N-Benzyloxycarbonyl-L-cysteine |

| Synonyms | Cbz-cysteine, Benzyloxycarbonylcysteine, this compound |

| CAS Number | 53907-29-2[1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₄S[1][2] |

| Molecular Weight | 255.29 g/mol [1][2] |

| Physicochemical Properties | Value |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as ethanol. |

| Storage Temperature | Recommended to be stored in a cool, dry place. Specific supplier recommendations may vary. |

Safety and Toxicology

Summary of Known Hazards (Based on L-Cysteine)

While the Cbz protecting group may alter the toxicological profile, the potential hazards associated with L-cysteine should be considered. High doses of L-cysteine have been shown to exhibit toxicity in animal studies.

| Toxicity Profile of L-Cysteine | Observation |

| Acute Oral Toxicity (Rat) | LD50: 1890 mg/kg (for L-Cysteine, Free Base)[4] |

| Intravenous Toxicity (Rat) | LD50: 1140 mg/kg (for L-Cysteine, Free Base)[4] |

| Acute Oral Toxicity (Mouse) | LD50: 660 mg/kg (for L-Cysteine, Free Base)[4] |

| Organ-Specific Toxicity | High doses have been associated with renal injuries in rats[5]. Excessive L-cysteine has also been shown to induce cell death in intestinal porcine epithelial cells[6]. |

| Neurotoxicity | L-cysteine has been identified as a potential excitotoxin[7]. |

It is crucial to note that the toxicological properties of this compound have not been fully investigated. The presence of the benzyloxycarbonyl group and the potential for different metabolic pathways mean that its toxicity could differ significantly from that of L-cysteine. Therefore, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.

Experimental Protocols for Safe Handling

The following protocols are provided as a general guideline for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are recommended.

-

Body Protection: A laboratory coat is mandatory. For larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

General Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate standard laboratory safety workflows applicable to the handling of this compound.

Caption: General Handling Workflow for this compound.

Caption: Spill Response Protocol for this compound.

Conclusion

This compound is an invaluable tool in chemical research and development. While specific toxicological data is lacking, a thorough understanding of its chemical properties and the known hazards of its parent compound, L-cysteine, allows for the implementation of safe handling practices. Researchers, scientists, and drug development professionals are urged to adhere to the safety protocols outlined in this guide and to conduct their own risk assessments prior to use. As with all chemicals, treating this compound with a high degree of caution is the most prudent approach to ensure laboratory safety.

References

- 1. Benzyloxycarbonylcysteine | C11H13NO4S | CID 97524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Cbz-cysteine) | β-lactamase | 53907-29-2 | Invivochem [invivochem.com]

- 4. louisville.edu [louisville.edu]

- 5. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excessive L-cysteine induces vacuole-like cell death by activating endoplasmic reticulum stress and mitogen-activated protein kinase signaling in intestinal porcine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-cysteine, a bicarbonate-sensitive endogenous excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-Cbz-L-Cysteine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-cysteine (N-Cbz-L-cysteine) and its derivatives represent a versatile class of compounds with a growing body of research highlighting their significant biological activities. The presence of the Cbz protecting group on the amino functionality of L-cysteine, a crucial sulfur-containing amino acid, imparts unique physicochemical properties that modulate its reactivity and bioavailability. This, in turn, opens up a wide spectrum of potential therapeutic applications, ranging from anticancer and antioxidant to antimicrobial and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives and their close analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While much of the detailed mechanistic work has been elucidated using the closely related N-acetyl-L-cysteine (NAC), a precursor to L-cysteine, the findings provide a strong foundation for understanding the potential mechanisms of action for the broader class of N-protected cysteine derivatives, including the N-Cbz analogs.

Anticancer Activity

N-protected L-cysteine derivatives have emerged as promising candidates in the development of novel anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

A notable example is N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), a derivative of N-acetyl-cysteine, which has demonstrated significant cytotoxic activity against various human cancer cell lines. The structural analogs of NACC have been synthesized and evaluated, revealing structure-activity relationships that can guide future drug design.[1]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | UACC-62 (Melanoma) | 12.5 | [1] |

| N-Acetyl-S-(p-fluorophenylcarbamoyl)cysteine | UACC-62 (Melanoma) | 15.2 | [1] |

| N-Acetyl-S-(p-bromophenylcarbamoyl)cysteine | UACC-62 (Melanoma) | 18.5 | [1] |

| N-Acetyl-S-(naphthalen-1-ylcarbamoyl)cysteine | UACC-62 (Melanoma) | >100 | [1] |

| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | SK-MEL-2 (Melanoma) | 25.7 | [1] |

| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | MALME-3M (Melanoma) | 35.1 | [1] |

| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | M14 (Melanoma) | 45.3 | [1] |

| N-Acetylcysteine-Cadmium Complex | MCF-7 (Breast Cancer) | 11.2 µg/mL | [2] |

| N-Acetylcysteine-Cadmium Complex | HepG2 (Liver Cancer) | 33.5 µg/mL | [2] |

| N-Acetylcysteine-Cadmium Complex | PC3 (Prostate Cancer) | 45.2 µg/mL | [2] |

| N-Acetylcysteine-Cadmium Complex | CHO-K (Ovary Cancer) | 335 µg/mL | [2] |

Signaling Pathways in Anticancer Activity

The anticancer effects of N-protected cysteine derivatives are often linked to their ability to induce apoptosis, or programmed cell death. Based on studies with N-acetyl-cysteine, a prominent mechanism is the activation of the intrinsic (mitochondrial) apoptosis pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Antioxidant Activity

The thiol group in the cysteine backbone is a key determinant of the antioxidant properties of these derivatives. N-protected cysteine derivatives can act as direct scavengers of reactive oxygen species (ROS) and can also contribute to the regeneration of endogenous antioxidants, such as glutathione.

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of the compound to donate a hydrogen atom and neutralize the stable DPPH radical is measured spectrophotometrically.

Quantitative Data: Antioxidant Activity

| Compound | Assay | EC50 / IC50 | Reference |

| N-Boc-L-cysteine methyl ester | DPPH Radical Scavenging | IC50: (1048.67 ± 43.25) x 10⁻³ µmol/mL | [3] |

| N-Boc-L-cysteine methyl ester + Sm-cluster | DPPH Radical Scavenging | IC50: (8.49 ± 0.16) x 10⁻³ µmol/mL | [3] |

| N-acetyl-cysteine | DPPH Radical Scavenging | EC50: Varies with conditions | [4][5] |

Mechanism of Antioxidant Action

The primary antioxidant mechanism of N-protected cysteine derivatives is attributed to the redox activity of the thiol group. They can directly neutralize free radicals. Furthermore, intracellular deprotection can release L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Cysteine derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria. The mechanisms can involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Cysteine-based sulphonamide derivative 4 | Staphylococcus aureus | - | [6] |

| Cysteine-based sulphonamide derivative 6b | Staphylococcus aureus | - | [6] |

| Cysteine-based sulphonamide derivative 6c | Staphylococcus aureus | - | [6] |

| Cysteine-based sulphonamide derivative 4 | Candida albicans | - | [6] |

| Peptide with C-terminal L-cysteine (DP-C) | Pseudomonas aeruginosa (MDR) | 16-32 | [7] |

| Peptide with N-terminal L-cysteine (C-DP) | Pseudomonas aeruginosa (MDR) | 64-128 | [7] |

| Unnamed Cysteine Biosynthesis Inhibitor 4 | Staphylococcus aureus (MRSA) | 12.5 | [8] |

| Unnamed Cysteine Biosynthesis Inhibitor 30 | Staphylococcus aureus (MRSA) | 25 | [8] |

Note: For some compounds, the original research indicated "excellent activity" without specifying a precise MIC value.

Neuroprotective Activity

Oxidative stress and neuronal apoptosis are key pathological features of many neurodegenerative diseases. The antioxidant and anti-apoptotic properties of L-cysteine derivatives make them attractive candidates for neuroprotection. Studies on S-allyl-L-cysteine and N-acetyl-cysteine have shown protection against neurotoxicity in various models.[9][10][11] While specific quantitative data for this compound derivatives in neuroprotection is still emerging, the foundational research with related compounds is promising. In vitro studies have demonstrated that novel L-cysteine derivatives can significantly increase the percentage viability of human neuroblastoma cells.[12]

Signaling Pathways in Neuroprotection

A key pathway implicated in inflammation and cell survival is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Chronic activation of NF-κB is associated with neuroinflammation. N-acetyl-cysteine has been shown to modulate this pathway, suggesting a potential mechanism for the neuroprotective effects of N-protected cysteine derivatives.

Experimental Protocols

A general workflow for the initial screening of the biological activity of this compound derivatives is outlined below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., UACC-62, SK-MEL-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-